Gramine

Catalog No.
S529216
CAS No.
87-52-5
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gramine

CAS Number

87-52-5

Product Name

Gramine

IUPAC Name

1-(1H-indol-3-yl)-N,N-dimethylmethanamine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3

InChI Key

OCDGBSUVYYVKQZ-UHFFFAOYSA-N

SMILES

CN(CC1=CNC2=C1C=CC=C2)C

Solubility

Soluble in DMSO

Synonyms

Donaxine; Gramine; NSC 16892; NSC-16892; NSC16892.

Canonical SMILES

CN(C)CC1=CNC2=CC=CC=C21

Description

The exact mass of the compound Gramine is 174.1157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16892. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Promising Therapeutic Potential

  • Antimicrobial activity: Studies suggest gramine possesses antiviral, antibacterial, and antifungal properties. Research indicates it may be effective against various pathogens, including influenza viruses, bacteria like Staphylococcus aureus, and fungi like Candida albicans [1].
  • Anti-inflammatory and antitumor effects: Gramine exhibits anti-inflammatory properties and shows potential in inhibiting the growth of cancer cells. Studies have explored its role in inflammatory diseases and certain cancers [1].
  • Neurological applications: Research suggests gramine may have benefits for neurodegenerative diseases like Alzheimer's. Studies are investigating its potential to protect neurons and improve cognitive function [1].

Source

Recent Developments of Gramine: Chemistry and Biological Activity:

Modulating Plant-Microbe Interactions

Recent research explores how gramine influences the microbial communities around plant roots (rhizosphere microbiota). Studies have shown that applying gramine to plants can alter the composition of these communities, potentially impacting plant growth and health [2]. This research delves into understanding how gramine affects the interactions between plants and microbes in the soil.

Source

Applications of the indole-alkaloid gramine modulate the assembly of individual members of the barley rhizosphere microbiota:

Gramine, also known as donaxine, is a naturally occurring indole alkaloid primarily isolated from various plant species, including Arundo donax (giant reed), Acer saccharinum (silver maple), and members of the Hordeum and Phalaris genera. It is characterized by its chemical structure as an aminoalkylindole, specifically featuring a dimethylaminomethyl substituent at position 3 of the indole ring. Gramine serves a defensive role in plants, exhibiting toxicity to numerous herbivores and pathogens, which contributes to its ecological significance as a natural insecticide .

That facilitate its synthesis and modification. Notably, it can be synthesized through the Mannich reaction, where it reacts with formaldehyde and secondary amines under specific conditions. Recent advancements include:

  • Acetic Acid-Catalyzed Reaction: This method has achieved yields of up to 95.6% for gramine synthesis .
  • Microwave-Assisted Synthesis: A novel approach utilizing microwave technology has reported yields as high as 98.1% in just five minutes .

These reactions highlight gramine's versatility in synthetic organic chemistry.

Gramine exhibits a broad spectrum of biological activities, making it a compound of interest in pharmacology:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations recorded at 16.92 μg/mL and 6.26 μg/mL, respectively .
  • Anti-inflammatory Effects: Gramine can inhibit pro-inflammatory mediators such as interleukin-1β and tumor necrosis factor-alpha, showcasing its potential in treating inflammatory conditions .
  • Antitumor Activity: Preliminary studies suggest that gramine may have antitumor effects, although further research is needed to elucidate its mechanisms .

Gramine can be synthesized through several methods:

  • Mannich Reaction: Involves the condensation of formaldehyde with secondary amines and ketones.
  • Acetic Acid-Catalyzed Synthesis: Utilizes acetic acid as a catalyst for improved yields.
  • Microwave-Assisted Techniques: Enhances reaction rates and yields significantly.

These methods provide efficient pathways for producing gramine and its derivatives for research and application purposes .

Gramine has several applications across various fields:

  • Agriculture: Its insecticidal properties make it a candidate for developing natural pesticides.
  • Pharmaceuticals: Due to its biological activities, gramine is explored for potential therapeutic uses in treating infections and inflammatory diseases.
  • Traditional Medicine: In traditional Chinese medicine, it has been utilized for ailments such as toothaches and heart disease .

Research on gramine's interactions reveals significant insights into its biological mechanisms:

  • Gramine acts as an agonist of the adiponectin receptor 1, influencing metabolic pathways related to obesity and diabetes .
  • It has been shown to modulate signaling pathways involving nuclear factor kappa B (NF-kB) and signal transducer and activator of transcription 3 (STAT3), which are crucial for inflammatory responses .

These interactions underscore the compound's potential therapeutic relevance.

Gramine shares structural similarities with several other indole alkaloids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
SerotoninIndole AlkaloidNeurotransmitter involved in mood regulation
TryptophanAmino Acid/IndolePrecursor to serotonin; essential amino acid
Indole-3-acetic AcidPlant HormoneRegulates plant growth processes
MelatoninIndole AlkaloidRegulates sleep-wake cycles

Uniqueness of Gramine

Gramine is unique due to its specific aminoalkyl substitution that confers distinct biological activities not seen in these other compounds. Its dual role as both a plant defense mechanism and a potential therapeutic agent sets it apart from other indole derivatives.

Gramine is formally named 1-(1H-indol-3-yl)-N,N-dimethylmethanamine, with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.25 g/mol. Its CAS registry number is 87-52-5, and it is also recognized by synonyms such as donaxine, 3-dimethylaminomethylindole, and indol-3-ylmethyldimethylamine.

PropertyValueSource
IUPAC Name1-(1H-indol-3-yl)-N,N-dimethylmethanamine
Molecular FormulaC₁₁H₁₄N₂
Molecular Weight174.25 g/mol
CAS Registry Number87-52-5

Crystallographic Data and Three-Dimensional Conformation

Gramine’s structure has been resolved in complexes with phospholipase A2 (PLA2), revealing critical interactions. In PDB entry 2QHW, a gramine derivative binds to PLA2’s active site, forming hydrogen bonds with residues such as Leu2, Phe5, and Asp49. The crystal structure shows:

  • Space group: P2₁2₁2₁ (orthorhombic)
  • Cell parameters: a = 53.07 Å, b = 53.07 Å, c = 48.5 Å (α = β = γ = 90°)
  • Hydrogen bonding: The dimethylamino group interacts with Gly30 and Ser23, stabilizing the inhibitor-enzyme complex.

In another study (PDB 4QGD), gramine derivatives bind to PLA2 with dissociation constants (Kd) as low as 2.1×10⁻⁹ M, highlighting strong affinity.

Spectroscopic Profiling (NMR, IR, MS)

NMR Spectroscopy

The ¹H NMR spectrum (600 MHz, CD₃OD) shows:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Indole aromatic protons6.6–7.3Multiplet4H
N,N-Dimethylamino group2.2–2.3Singlet6H
Methanamine CH₂ group3.5–3.7Quartet2H
Methanol solvent3.3Singlet

Key assignments derive from the indole ring protons and the dimethylamino group’s singlet.

Infrared (IR) Spectroscopy

FT-IR analysis of gramine-loaded nanoparticles confirms:

Wavenumber (cm⁻¹)AssignmentSource
3232N–H stretching (indole)
2946C–H (sp³) in –CH₃ groups
572Fe–O (nanoparticle coating)

Mass Spectrometry (MS)

The LC-ESI-ITFT MS2 spectrum (m/z 175.123 [M+H]⁺) fragments into:

m/zFragmentRelative Intensity (%)
175.123[M+H]⁺ (intact ion)100
130.065Loss of dimethylaminomethyl group100
77.039Indole ring fragmentation32.90

This pattern confirms the molecular ion and structural integrity.

Physicochemical Properties

Solubility

Gramine exhibits varying solubility:

SolventSolubilitySource
1,4-DioxaneVery high
n-ButanolHigh
WaterPractically insoluble
EthanolModerate

pKa and Stability

  • Predicted pKa: 17.00 ± 0.30 (computed value)
  • Thermal Stability: Melting point 131–139°C; stable under inert gas but sensitive to light and air

High-Performance Liquid Chromatography represents the cornerstone analytical technique for gramine quantification, offering exceptional selectivity and precision for this indole alkaloid [1] [2]. The optimization of High-Performance Liquid Chromatography parameters demands systematic evaluation of chromatographic conditions to achieve optimal separation and quantification performance.

Column Selection and Stationary Phase Considerations

The selection of appropriate stationary phase constitutes a critical factor in gramine analysis. Reversed-phase octadecylsilane columns (250 × 4.6 millimeters, 5 micrometers particle size) demonstrate superior retention characteristics for gramine, providing adequate capacity factors while maintaining acceptable analysis times [3] [4]. Alternative configurations utilizing shorter columns (150 × 4.6 millimeters, 3 micrometers) offer reduced analysis times while preserving chromatographic resolution [5]. The octadecylsilane stationary phase exhibits optimal hydrophobic interactions with the indole ring system of gramine, facilitating consistent retention behavior across diverse sample matrices.

Mobile Phase Optimization Strategies

Mobile phase composition critically influences gramine elution behavior and peak symmetry. Optimal mobile phase systems typically employ binary gradient compositions comprising aqueous buffer and organic modifier. Potassium dihydrogen phosphate buffer (0.025 molar, pH 7.15) combined with acetonitrile in ratios of 60:40 (volume/volume) provides excellent peak shape and baseline resolution [6] [3]. Alternative buffer systems utilizing ammonium formate (10 millimolar) demonstrate comparable performance while offering enhanced mass spectrometry compatibility [4].

The pH adjustment of the aqueous phase significantly affects gramine ionization and retention. Optimal pH ranges between 7.0 and 7.15 maintain gramine in its neutral form, minimizing peak tailing and ensuring reproducible retention times [6]. Lower pH conditions (3.0-4.0) may be employed for specific analytical requirements, though potential peak broadening should be carefully evaluated [4].

Instrumental Parameter Optimization

Flow rate optimization balances analysis time with chromatographic resolution. Flow rates ranging from 0.25 to 1.0 milliliters per minute provide acceptable peak shapes while maintaining reasonable analysis times [3] [4] [5]. Column temperature control at 25-37 degrees Celsius enhances peak symmetry and improves method reproducibility [4] [7]. Detection wavelength selection at 254-280 nanometers corresponds to the indole chromophore absorption maximum, ensuring optimal sensitivity [3] [2].

Injection volume optimization depends on sample concentration and detection sensitivity requirements. Volumes of 10-20 microliters typically provide adequate sensitivity while avoiding column overloading [3] [4]. Larger injection volumes (up to 50 microliters) may be employed for trace analysis applications with appropriate dilution factor adjustments.

Mass Spectrometric Detection Protocols

Mass spectrometry coupled with liquid chromatography provides unparalleled specificity and sensitivity for gramine quantification [8] [9]. The implementation of tandem mass spectrometry protocols enables definitive structural confirmation through characteristic fragmentation patterns.

Ionization Source Optimization

Electrospray ionization operates as the preferred ionization technique for gramine analysis, generating protonated molecular ions [M+H]⁺ at mass-to-charge ratio 175.1 [10]. Optimal ionization conditions require capillary voltages between 0.3 and 4.0 kilovolts, with gas temperatures maintained at 300-350 degrees Celsius [11] [12]. Nebulizer pressures of 35-50 pounds per square inch ensure efficient droplet formation and ion transfer [12].

Atmospheric pressure chemical ionization represents an alternative ionization approach, particularly suitable for thermally stable gramine derivatives. Atmospheric pressure chemical ionization conditions utilize higher capillary voltages (2.0-5.0 kilovolts) and elevated gas temperatures (350-400 degrees Celsius) to achieve comparable sensitivity [13].

Fragmentation Pattern Analysis

Gramine exhibits characteristic fragmentation patterns under collision-induced dissociation conditions. The protonated molecular ion (mass-to-charge ratio 175.1) undergoes primary fragmentation through loss of the dimethylamino group, producing the prominent product ion at mass-to-charge ratio 158.1 [10]. Secondary fragmentation generates additional diagnostic ions at mass-to-charge ratios 130.1 and 77.0, corresponding to indole ring system rearrangements [14].

Collision energy optimization between 10-40 electron volts provides optimal fragmentation efficiency while maintaining precursor ion stability [11] [15]. Multiple reaction monitoring protocols utilize these characteristic transitions for quantitative analysis, achieving detection limits of 0.1-1.0 nanograms per milliliter [16].

Method Validation for Mass Spectrometric Detection

Mass spectrometric methods require comprehensive validation following International Council for Harmonisation guidelines. Linearity ranges typically span 0.05-200 micrograms per milliliter with correlation coefficients exceeding 0.999 [17] [18]. Limits of detection range from 10-50 nanograms per milliliter, while limits of quantification extend to 30-150 nanograms per milliliter [17].

Precision studies demonstrate relative standard deviations below 2.0 percent for intra-day and inter-day measurements [17] [18]. Accuracy assessments yield recovery values between 97-103 percent across the analytical range [19]. Matrix effects evaluation ensures consistent performance across diverse biological matrices [20].

Phytochemical Extraction Efficiency Comparisons

Extraction methodology profoundly influences gramine recovery from plant tissues, with efficiency variations significantly impacting analytical results [21] [22]. Comprehensive evaluation of extraction parameters enables optimization of recovery while minimizing degradation and interference.

Conventional Extraction Approaches

Traditional maceration employs prolonged contact between plant material and solvent systems. Methanol extraction achieves efficiencies of 85-95 percent over 2-24 hour extraction periods at ambient to moderate temperatures (room temperature to 60 degrees Celsius) [23] [24]. Ethanol extraction, utilizing generally recognized as safe solvents, demonstrates 75-85 percent efficiency with comparable extraction timeframes [23].

Soxhlet extraction provides complete extraction through continuous solvent cycling, achieving 82-92 percent efficiency over 6-24 hour periods [22]. The method ensures exhaustive extraction but requires extended processing times and elevated temperatures that may compromise thermolabile compounds.

Modern Extraction Technologies

Ultrasonic-assisted extraction represents a significant advancement in extraction efficiency, achieving 90-98 percent recovery within 15-60 minutes [25] [23]. The cavitation effects generated by ultrasonic energy facilitate cell wall disruption and enhanced mass transfer. Optimal conditions typically employ frequencies of 40-80 kilohertz with power densities of 0.1-1.0 watts per milliliter [24].

Microwave-assisted extraction demonstrates exceptional efficiency (88-96 percent) with dramatically reduced extraction times (2-10 minutes) [23] [24]. The dielectric heating mechanism selectively heats polar solvents and plant moisture, creating internal pressure that facilitates cell wall rupture. Temperature control between 40-100 degrees Celsius prevents thermal degradation while maximizing extraction efficiency.

Solvent Selection and Optimization

Solvent polarity significantly influences gramine extraction efficiency. Methanol demonstrates superior performance due to its intermediate polarity, effectively solubilizing gramine while penetrating plant cell walls [22]. Acetonitrile extraction achieves 80-90 percent efficiency with enhanced selectivity and reduced extraction times (1-6 hours) [23].

Water extraction, while environmentally benign, demonstrates lower efficiency (60-70 percent) due to limited solubility of the lipophilic indole alkaloid [23]. However, water extraction may be enhanced through pH adjustment or addition of co-solvents to improve gramine solubility [26].

Supercritical fluid extraction utilizing carbon dioxide with polar modifiers achieves 70-80 percent efficiency while providing clean extracts with minimal post-extraction purification requirements [22]. The technique offers excellent selectivity but requires specialized equipment and optimization of pressure and temperature conditions.

Metabolomic Profiling in Plant Tissues

Metabolomic approaches provide comprehensive characterization of gramine within the broader context of plant secondary metabolite networks [27] [28]. These methodologies enable understanding of gramine biosynthesis, regulation, and ecological functions through systems-level analysis.

Untargeted Metabolomic Strategies

Untargeted metabolomics employs high-resolution mass spectrometry to capture comprehensive metabolite profiles without prior knowledge of specific compounds [29] [30]. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry enables detection of hundreds to thousands of metabolites simultaneously [28].

Data acquisition strategies utilize full-scan mass spectrometry with mass resolution exceeding 50,000 at mass-to-charge ratio 200, providing accurate mass measurements within 2 parts per million mass accuracy [30]. Fragmentation experiments through higher-energy collisional dissociation generate structural information for compound identification [31].

Targeted Metabolomic Approaches

Targeted metabolomics focuses on predetermined metabolite sets, including gramine and related indole alkaloids [28] [32]. Multiple reaction monitoring protocols enable precise quantification of target compounds with enhanced sensitivity and selectivity compared to untargeted approaches [9].

Method development requires optimization of chromatographic separation to resolve structurally similar alkaloids. Gramine co-elutes with related compounds such as tryptamine and serotonin under certain conditions, necessitating careful method optimization [33]. Isotope-labeled internal standards improve quantification accuracy and compensate for matrix effects [20].

Data Processing and Pathway Analysis

Metabolomic data processing involves peak detection, alignment, and statistical analysis to identify significantly different metabolites [32]. Software platforms such as MetaboAnalyst and XCMS facilitate data preprocessing and multivariate statistical analysis [30].

Pathway mapping correlates gramine levels with precursor amino acids and downstream metabolites [34]. Tryptophan serves as the primary biosynthetic precursor, with cytochrome P450 enzymes catalyzing side-chain modifications [34]. Integration with transcriptomic data reveals regulatory mechanisms controlling gramine biosynthesis under stress conditions [27].

Tissue-Specific Distribution Analysis

Gramine distribution varies significantly among plant tissues, with highest concentrations typically observed in young leaves and shoots [32] [33]. Root tissues generally contain lower gramine levels, reflecting tissue-specific biosynthetic capacity and transport mechanisms [32].

Spatial metabolomics techniques, including matrix-assisted laser desorption/ionization mass spectrometry imaging, enable visualization of gramine distribution at cellular resolution [30]. These approaches reveal heterogeneous distribution patterns that correlate with defensive functions and developmental stages.

Environmental stress conditions significantly influence gramine accumulation patterns. Drought stress, pathogen challenge, and mechanical damage trigger rapid gramine accumulation through transcriptional activation of biosynthetic genes [35] [27]. Understanding these response patterns enables optimization of extraction timing for maximum gramine recovery.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

174.115698455 g/mol

Monoisotopic Mass

174.115698455 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

138 - 139 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FGQ8A78L14

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (99.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (99.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

87-52-5

Wikipedia

Gramine

General Manufacturing Information

1H-Indole-3-methanamine, N,N-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Gramine-based structure optimization to enhance anti-gastric cancer activity

Xin-Hui Zhang, Qian Guo, Heng-Ying Wang, Yi-Han Li, Mussa Yussuf Khamis, Li-Ying Ma, Bo Wang, Hong-Min Liu
PMID: 33383324   DOI: 10.1016/j.bioorg.2020.104549

Abstract

Gramine is a natural indole alkaloid with a wide range of biological activities, but its anti-gastric cancer activity is poor. Herein, a pharmacophore fusion strategy was adopted to design and synthesize a new series of indole-azole hybrids on the structural basis of gramine. Based on our previous studies, different nitrogen-containing five-membered heterocyclic rings and terminal alkyne group were introduced into the indole-based scaffold to investigate their effect on improving the anti-gastric cancer activity of gramine derivatives. Structure-activity relationship (SAR) studies highlighted the role played by terminal alkyne in enhancing the inhibitory effect, and compound 16h displayed the best antiproliferative activity against gastric cancer MGC803 cells with IC
value of 3.74 μM. Further investigations displayed compound 16h could induce mitochondria-mediated apoptosis, and caused cell cycle arrest at G2/M phase. Besides, compound 16h could inhibit the metastasis ability of MGC803 cells. Our studies may provide a new strategy for structural optimization of gramine to enhance anti-gastric cancer activity, and provide a potential candidate for the treatment of gastric cancer.


Gramine-derived Bromo-alkaloids Activating NF--kB-dependent Transcription from the Marine Hydroid Abietinaria abietina

Alla G Guzii, Tatyana N Makarieva, Sergey N Fedorov, Vladimir A Denisenko, Pavel S Dmitrenok, Aleksanda S Kuzmich, Vladmir B Krasokhin, Hyi-Seung Lee, Yeon-Ju Lee, Valentin A Stonik
PMID: 30807017   DOI:

Abstract

Two new natural products, 6-bromogramine (1) and bis-6-bromogramine (2) were isolated from the marine hydroid A bietinaria abietina and their structures were established using NMR and MS analysis. Compounds 1 and 2 activate NF-cB-dependent transcriptional activity in JB6 Cl 41 NF-KB cells at 1.6 AM concentrations.


Total Synthesis of Tryprostatin B: Synthesis and Asymmetric Phase-Transfer-Catalyzed Reaction of Prenylated Gramine Salt

Matthew Huisman, Mizzanoor Rahaman, Sharif Asad, Sarah Oehm, Sherwin Novin, Arnold L Rheingold, M Mahmun Hossain
PMID: 30561217   DOI: 10.1021/acs.orglett.8b03593

Abstract

A concise and efficient total synthesis of microtubule inhibitor tryprostatin B (1) is described. The key step is the preparation of a diprenylated gramine salt 9a. In this step, the prenyl group is incorporated at the 2-position of the indole moiety by direct lithiation of the Boc-protected gramine. We also developed and optimized the asymmetric phase-transfer-catalyzed reaction with salt 9a to provide the C2-prenyl tryptophan intermediate 2 resulting in 93% enantiomeric excess (ee) and 65% yield. The total synthesis of 1 is done in six steps with 35% overall yield.


Substituent effect of N-benzylated gramine derivatives that prevent the PP2A inhibition and dissipate the neuronal Ca

Dorleta Gonzalez, Raquel L Arribas, Lucia Viejo, Rocio Lajarin-Cuesta, Cristobal de Los Rios
PMID: 29656989   DOI: 10.1016/j.bmc.2018.04.019

Abstract

Following the premises of the multitarget-directed ligands approach for the drug R&D against neurodegenerative diseases, where Alzheimer's disease (AD) outstands, we have synthesized and evaluated analogues of the gramine derivative ITH12657 (1-benzyl-5-methyl-3-(piperidin-1-ylmethyl-1H-indole, 2), which had shown important neuroprotective properties, such as blocking effect of voltage-gated Ca
channels (VGCC), and prevention of phosphoprotein phosphatase 2A (PP2A) inhibition. The new analogues present different substitutions at the pending phenyl ring, what slightly modified their pharmacological characteristics. The VGCC blockade was enhanced in derivatives possessing nitro groups, while the pro-PP2A feature was ameliorated by the presence of fluorine. Chlorine atoms supplied good activities over the two biological targets aimed; nevertheless that substitution provoked loss of viability at 100-fold higher concentrations (10 μM), what discards them for a deeper pharmacological study. Overall, the para-fluorine derivative of ITH12657 was the most promising candidate for further preclinical assays.


Identification of Functional Food Factors as β

Miho Chikazawa, Ryuichiro Sato
PMID: 29491275   DOI: 10.3177/jnsv.64.68

Abstract

Maintaining skeletal muscle functions by controlling muscle metabolism is of utmost importance. β
-Adrenergic receptor (β
-AR), which is expressed in skeletal muscle, is a member of the G-protein-coupled receptor family that plays a critical role in the maintenance of muscle mass. In the present study, using luciferase reporter assays in β
-AR-expressing HEK293 cells, we discovered several food factors that exhibited agonistic activity at mouse or human β
-AR. Osthole, gramine, and hordenine were identified as both mouse and human β
-AR agonists, whereas berberine was identified as a mouse β
-AR agonist only. Additionally, intramuscular injection of gramine or hordenine in mice facilitated gene expression of several cAMP response element binding protein targets, which is thought to result in increased skeletal muscle protein synthesis. This study provides evidence that several food factors might exert potential health effects on skeletal muscle by enhancing cAMP signaling through the activation of β
-AR.


Growth-suppressing and algicidal properties of an extract from Arundo donax, an invasive riparian plant, against Prymnesium parvum, an invasive harmful alga

Reynaldo Patiño, Rakib H Rashel, Amede Rubio, Scott Longing
PMID: 29306391   DOI: 10.1016/j.hal.2017.11.005

Abstract

This study examined the ability of acidic and neutral/alkaline fractions of a methanolic extract from giant reed (Arundo donax) and of two of its constituents, gramine and skatole, to inhibit growth of the ichthyotoxic golden alga (Prymnesium parvum) in batch culture. For this study, growth suppression was defined as inhibition of maximum cell density, algicidal activity as early occurrence of negative growth, and algistatic activity as lack of net growth. The acidic fraction did not affect algal growth. The neutral/alkaline fraction showed growth-suppressing and algicidal activities but no signs of algistatic activity - namely, cells in cultures surviving a partial-algicidal exposure concentration (causing transient negative growth) were later able to initiate positive growth but at higher concentrations, algicidal activity was full and irreversible. Gramine suppressed growth more effectively than skatole and at the highest concentration tested, gramine also showed partial-algicidal and algistatic activity. While the partial-algicidal activities of the neutral/alkaline fraction and of gramine were short-lived (≤6days) and thus may share similar mechanisms, algistatic activity was unique to gramine and persisted for >3 weeks. Given gramine's reported concentration in the neutral/alkaline fraction, its corresponding level of algicidal activity is much lower than the fraction's suggesting the latter contains additional potent algicides. Inhibition of maximum cell density by all test compounds was associated with reductions in exponential growth rate, and in the case of the neutral/alkaline fraction and gramine also reductions in early (pre-exponential) growth. These results indicate that giant reed is a potential source of natural products to control golden alga blooms. Giant reed is an invasive species in North America, thus also providing incentive for research into strategies to couple management efforts for both species.


New insights in the allelopathic traits of different barley genotypes: Middle Eastern and Tibetan wild-relative accessions vs. cultivated modern barley

Mauro Maver, Begoña Miras-Moreno, Luigi Lucini, Marco Trevisan, Youry Pii, Stefano Cesco, Tanja Mimmo
PMID: 32324789   DOI: 10.1371/journal.pone.0231976

Abstract

The two alkaloids gramine and hordenine have been known for playing a role in the allelopathic ability in barley (Hordeum vulgare L.). These allelochemicals can be both found in leaves and roots in some barley cultivars whereas in others one seems to exclude the other. In this study eighteen accessions of barley from the Middle-East area, one accession from Tibet and the modern spring cultivar Barke, already used as parental donor in a nested associated mapping (NAM) population, were screened for their gramine, hordenine and N-methyltyramine (the direct precursor of hordenine) content in leaves, roots and exudates. Moreover, the toxicity of the three allelochemicals on root growth inhibition on lettuce (Lactuca sativa L.) was evaluated. Results of this study showed the preferential production of gramine and hordenine in leaves and roots, respectively, in the nineteen barley accessions. On the other hand, in the modern barley cultivar Barke, the highest content of hordenine in roots and the general lack of gramine suggests a favored biosynthesis of the former. Gramine was not detected in the root exudates. In additions, different metabolomic profiles were observed in wild relatives compared to modern barley genotypes. The results also showed the phytotoxic effects of the three compounds on root growth of lettuce seedlings, with a reduction in root length and an increase of root surface area and diameter. In conclusion, this study highlighted the impact of the domestication effects on the production and distribution of the two allelopathic alkaloids gramine and hordenine in barley.


Natural Products for Drug Discovery: Discovery of Gramines as Novel Agents against a Plant Virus

Aidang Lu, Tienan Wang, Hao Hui, Xiaoye Wei, Weihao Cui, Chunlv Zhou, Hongyan Li, Ziwen Wang, Jincheng Guo, Dejun Ma, Qingmin Wang
PMID: 30730738   DOI: 10.1021/acs.jafc.8b06859

Abstract

Plant viral diseases seriously affect crop yield and quality. The natural product gramine (1) and its simple structural analogues 2-35 were synthesized from indoles, amines, and aldehydes in one step. The antiviral effects of these alkaloids were evaluated systematically. Most of these compounds were found to have higher antiviral effects than commercial ribavirin for the first time. Especially compounds 22, 30, and 31 exhibited significantly higher effects than ningnanmycin, thereby emerging as novel antiviral leads for further optimization. The preliminary implementation indicated that these compounds likely inhibit the assembly of tobacco mosaic virus (TMV) by cross-linking TMV capsid protein. Gramine analogues were also found to have broad-spectrum fungicidal effects. Although gramine has been reported to have influence on germination and development of Erysiphe graminis, these compounds displayed no fungicidal effects against Blumeria graminis f. sp. tritici on wheat in our test. Some of these compounds also exhibited certain insecticidal activities.


Gramine attenuates EGFR-mediated inflammation and cell proliferation in oral carcinogenesis via regulation of NF-κB and STAT3 signaling

Arunkumar Ramu, Suresh Kathiresan, Hemavardhini Ramadoss, Anandhi Nallu, Ramachandran Kaliyan, Theerthu Azamuthu
PMID: 29287200   DOI: 10.1016/j.biopha.2017.12.049

Abstract

Gramine, a natural indole alkaloid found in Hordeum vulgare has been possesses anti-mutagenic properties. The aim of the present study was to evaluate the effect of gramine on inflammation and proliferation in 7,12-dimethylbenz[a]anthracene(DMBA)-induced hamster buccal pouch (HBP) carcinogenesis. Epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation trigged PI3K/Akt/mTOR and JAK signaling that activates NF-κB and STAT3. In contrast, gramine suppressed EGFR tyrosine kinase phosphorylation and simultaneously inhibiting PI3K/Akt/mTOR and JAK phosphorylation, thereby blockage NF-κB and STAT3 nuclear translocation. Attenuation of these oncogenic signals leads to downregulated iNOS, COX-2, TNF-α, IL-6, cyclin D1 and PCNA protein expressions. In addition, gramine enhanced the expression of the tumor suppressors p53, p21
and Gsk-3β by inhibiting MDM2. These results suggested that gramine exhibited anti-inflammation and anti-proliferation effects via suppressed EGFR/PI3K/Akt/mTOR/ IKK/NF-κB and JAK/STAT3 signaling pathways.


Interaction between the barley allelochemical compounds gramine and hordenine and artificial lipid bilayers mimicking the plant plasma membrane

Simon Lebecque, Jean-Marc Crowet, Laurence Lins, Benjamin M Delory, Patrick du Jardin, Marie-Laure Fauconnier, Magali Deleu
PMID: 29955111   DOI: 10.1038/s41598-018-28040-6

Abstract

Some plants affect the development of neighbouring plants by releasing secondary metabolites into their environment. This phenomenon is known as allelopathy and is a potential tool for weed management within the framework of sustainable agriculture. While many studies have investigated the mode of action of various allelochemicals (molecules emitted by allelopathic plants), little attention has been paid to their initial contact with the plant plasma membrane (PPM). In this paper, this key step is explored for two alkaloids, gramine and hordenine, that are allelochemicals from barley. Using in vitro bioassays, we first showed that gramine has a greater toxicity than hordenine towards a weed commonly found in northern countries (Matricaria recutita L.). Then, isothermal titration calorimetry was used to show that these alkaloids spontaneously interact with lipid bilayers that mimic the PPM. The greater impact of gramine on the thermotropic behaviour of lipids compared to hordenine was established by means of infrared spectroscopy. Finally, the molecular mechanisms of these interactions were explored with molecular dynamics simulations. The good correlation between phytotoxicity and the ability to disturb lipid bilayers is discussed. In this study, biophysical tools were used for the first time to investigate the interactions of allelochemicals with artificial PPM.


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